BDP TMR amine

Description

BenchChem offers high-quality BDP TMR amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BDP TMR amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

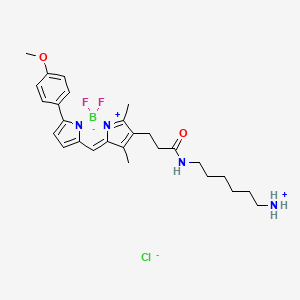

C27H36BClF2N4O2 |

|---|---|

Molecular Weight |

532.9 g/mol |

IUPAC Name |

6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoylamino]hexylazanium chloride |

InChI |

InChI=1S/C27H35BF2N4O2.ClH/c1-19-24(13-15-27(35)32-17-7-5-4-6-16-31)20(2)33-26(19)18-22-10-14-25(34(22)28(33,29)30)21-8-11-23(36-3)12-9-21;/h8-12,14,18H,4-7,13,15-17,31H2,1-3H3,(H,32,35);1H |

InChI Key |

OHIKZADQYCQXNM-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC[NH3+])C)(F)F.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling BDP TMR Amine: A Technical Guide for Advanced Research

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the fluorescent probe BDP TMR amine. This document details its core properties, experimental applications, and protocols, providing a vital resource for leveraging this powerful tool in cellular analysis and molecular interaction studies.

BDP TMR amine is a fluorescent dye belonging to the borondipyrromethene (BDP) family. The "TMR" designation indicates its spectral characteristics are similar to tetramethylrhodamine, making it compatible with the TAMRA filter channel. The key feature of this molecule is its primary amine group, which serves as a reactive handle for conjugation to a wide array of biomolecules.

Core Properties of BDP TMR Amine

BDP TMR amine is prized for its high fluorescence quantum yield and photostability, offering significant advantages over traditional fluorophores like TAMRA. Its fluorescence is largely insensitive to pH changes in the physiological range, ensuring reliable performance in diverse experimental conditions.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Full Chemical Name | 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl ethylenediamine | |

| Molecular Formula | C₂₀H₂₄BF₂N₅O | |

| Molecular Weight | 403.24 g/mol | |

| Excitation Maximum (λex) | ~542 nm | |

| Emission Maximum (λem) | ~574 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | >0.9 | |

| Appearance | Dark solid | |

| Solubility | Good in DMSO, DMF, and chloroform |

Key Applications and Experimental Protocols

The primary utility of BDP TMR amine lies in its ability to be covalently attached to other molecules. This is typically achieved by converting the amine to a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules.

Protein and Peptide Labeling

BDP TMR amine derivatives are extensively used to fluorescently label proteins and peptides for visualization and quantification.

This protocol outlines the general steps for conjugating an amine-reactive derivative of BDP TMR to a protein.

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and at a pH of 7.2-8.5. Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are common choices.

-

-

Dye Preparation:

-

Dissolve the BDP TMR NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. This should be done immediately before use, as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Slowly add the dissolved BDP TMR NHS ester to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for each specific protein and application but typically ranges from 5:1 to 20:1.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS). The first colored band to elute will be the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~542 nm).

-

Fluorescence Polarization Assays

BDP TMR is an excellent fluorophore for fluorescence polarization (FP) assays due to its high quantum yield and relatively long fluorescence lifetime.[1][2] FP is a powerful technique for studying molecular interactions in real-time.

When a small fluorescent molecule (the tracer, e.g., a BDP TMR-labeled peptide) is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. When the tracer binds to a larger molecule (the binding partner, e.g., a protein), its tumbling is slowed, and the emitted light remains more polarized. This change in polarization is measured to determine binding affinity and can be used in competitive assays to screen for inhibitors.

References

BDP TMR Amine: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR amine is a high-performance fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for its exceptional brightness and photostability, BDP TMR amine serves as a critical tool in a variety of life science and drug discovery applications. It is spectrally similar to tetramethylrhodamine (TAMRA) but offers a significantly higher fluorescence quantum yield, making it a superior alternative for sensitive detection and quantification.[1][2] The primary amine group on this molecule provides a versatile reactive handle for conjugation to a wide array of biomolecules and surfaces, enabling researchers to fluorescently label targets of interest with high specificity.[1] This guide provides an in-depth overview of BDP TMR amine, including its chemical properties, key applications, and detailed experimental protocols.

Core Chemical and Physical Properties

BDP TMR amine is characterized by its distinct chemical structure and well-defined spectral properties. The full chemical name is 1,3-dimethyl-2(6-aminohexylaminocarbonyl)-4,4-difluoro-5-(4-methoxyphenyl)borondipyrromethene .[1]

Quantitative Data Summary

The key physical and spectral properties of BDP TMR amine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-dimethyl-2(6-aminohexylaminocarbonyl)-4,4-difluoro-5-(4-methoxyphenyl)borondipyrromethene | [1] |

| CAS Number | 2183473-08-5 (free base) | |

| Molecular Formula | C₂₇H₃₆BClF₂N₄O₂ | |

| Molecular Weight | 532.86 g/mol | |

| Appearance | Violet solid | - |

| Solubility | Good in alcohols, DMF, and DMSO | |

| Excitation Maximum (λex) | 542 nm | |

| Emission Maximum (λem) | 574 nm | |

| Molar Extinction Coefficient (ε) | 55,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.64 | |

| Correction Factor (CF₂₆₀) | 0.16 | |

| Correction Factor (CF₂₈₀) | 0.16 |

Key Applications in Research and Drug Development

The exceptional fluorescence properties and reactive amine handle of BDP TMR amine make it a versatile tool for a range of applications, most notably:

-

Fluorescent Labeling of Biomolecules: The primary amine group can be readily conjugated to various electrophiles, enabling the fluorescent labeling of proteins, peptides, nucleic acids, and other biomolecules. This is fundamental for visualizing and tracking these molecules in complex biological systems.

-

Fluorescence Polarization (FP) Assays: BDP TMR amine and its conjugates are particularly well-suited for fluorescence polarization assays. These assays are used to study molecular interactions, such as protein-protein or protein-ligand binding, in a homogeneous format, which is highly amenable to high-throughput screening in drug discovery. The relatively long fluorescence lifetime of the BDP core contributes to a large assay window and high sensitivity in FP-based applications.

-

Fluorescence Microscopy: Labeled biomolecules can be visualized in cells and tissues using various fluorescence microscopy techniques, allowing for the study of subcellular localization, protein trafficking, and other dynamic cellular processes.

-

Flow Cytometry: Cells labeled with BDP TMR amine conjugates can be analyzed and sorted based on their fluorescence intensity, enabling the quantification and characterization of specific cell populations.

Experimental Protocols

The following sections provide detailed methodologies for the most common applications of BDP TMR amine.

Protein Labeling via Amine Reactivity

This protocol describes a general procedure for labeling proteins with amine-reactive derivatives of BDP TMR, such as BDP TMR NHS ester. The BDP TMR amine itself can be conjugated to molecules containing activated carboxylic acids (e.g., NHS esters).

Materials:

-

BDP TMR NHS ester (or other amine-reactive form)

-

Protein of interest

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Solution (optional): 1.5 M hydroxylamine, pH 8.5

-

Purification column (e.g., Sephadex G-25)

-

Solvent for dye (e.g., DMSO or DMF)

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

-

Dye Preparation: Prepare a stock solution of the amine-reactive BDP TMR dye in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. This should be done immediately before use.

-

Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or gentle agitation.

-

Reaction Quenching (Optional): To stop the labeling reaction, add freshly prepared hydroxylamine solution to a final concentration of 0.1 M and incubate for 1 hour at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

-

Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (542 nm for BDP TMR).

Fluorescence Polarization (FP) Assay for Molecular Binding

This protocol outlines a general workflow for a competitive FP binding assay, a common application in drug discovery for screening compound libraries.

Materials:

-

Fluorescently labeled ligand (e.g., a peptide labeled with BDP TMR)

-

Receptor protein of interest

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

Test compounds (inhibitors)

-

Microplate reader with FP capabilities

Procedure:

-

Assay Optimization: Determine the optimal concentrations of the fluorescent ligand and receptor protein that result in a stable and significant polarization signal.

-

Assay Protocol: a. In a suitable microplate, add the receptor protein to the assay buffer. b. Add the test compounds at various concentrations. c. Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for binding. d. Add the fluorescently labeled ligand to all wells. e. Incubate for another period (e.g., 1 hour) to reach binding equilibrium.

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for BDP TMR (e.g., excitation at ~530 nm and emission at ~590 nm).

-

Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound. A decrease in polarization indicates displacement of the fluorescent ligand from the receptor by the test compound. The IC₅₀ value can be determined from the resulting dose-response curve.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described above.

References

An In-depth Technical Guide to Borondipyrromethene Tetramethylrhodamine Amine (BODIPY-TMR-Amine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borondipyrromethene (BODIPY) dyes are a class of robust fluorescent molecules known for their exceptional photophysical properties.[1] These properties include high molar absorption coefficients, high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental factors like pH and solvent polarity.[2][3][4] The BODIPY TMR (tetramethylrhodamine) analogue is specifically designed to mimic the spectral characteristics of tetramethylrhodamine, making it a suitable replacement in the orange-red region of the spectrum.[5]

This guide focuses on the amine-functionalized variant, BODIPY-TMR-amine. The primary amine group serves as a versatile reactive handle, allowing for its covalent attachment to various biomolecules and surfaces. While the amine itself can participate in certain reactions, it is more commonly the precursor to more reactive derivatives, such as N-hydroxysuccinimide (NHS) esters, for efficient bioconjugation. This technical document provides a comprehensive overview of its core properties, experimental protocols for its application, and its utility in research and drug development.

Core Properties of BODIPY-TMR

BODIPY-TMR is distinguished by its brightness and photostability. Unlike the traditional TAMRA dye, it possesses a very high quantum yield, contributing to its superior fluorescence intensity. Its relatively long fluorescence lifetime also makes it an excellent candidate for fluorescence polarization-based assays.

Photophysical & Spectral Properties

The key spectral characteristics of BODIPY-TMR are summarized below. These properties make it compatible with common TAMRA or TRITC filter sets.

| Property | Value | Reference |

| Excitation Maximum (λex) | 542 - 544 nm | |

| Emission Maximum (λem) | 570 - 574 nm | |

| Molar Extinction Coefficient (ε) | ~55,000 L⋅mol-1⋅cm-1 | |

| Fluorescence Quantum Yield (Φ) | ~0.64 | |

| Fluorescence Lifetime (τ) | >5 nanoseconds |

Chemical & Physical Properties

| Property | Description | Reference |

| Chemical Structure | A borondipyrromethene core fluorophore functionalized with a primary amine. | |

| Reactivity | The primary amine can be conjugated with various electrophiles, such as NHS esters, isothiocyanates, and can also be used in enzymatic transamination. | |

| Solubility | Generally soluble in most organic solvents like DMSO, DMF, and DCM. Water solubility is limited for the base dye but conjugates are often water-soluble. | |

| Storage Conditions | Store at -20°C in the dark, desiccated. Can be transported at room temperature for short periods (up to 3 weeks). Avoid prolonged light exposure. |

Experimental Protocols

The most common application for this molecule involves its conjugation to biomolecules. The amine-reactive NHS ester form of BODIPY-TMR is typically used for this purpose to label primary amines on proteins, peptides, or amine-modified oligonucleotides.

General Protocol for Protein Labeling with BODIPY-TMR NHS Ester

This protocol is a standard procedure for conjugating an amine-reactive dye to a protein, such as an antibody.

-

Protein Preparation :

-

Dissolve the protein (e.g., IgG antibody) in a suitable buffer. An optimal concentration is ≥ 2 mg/mL.

-

The buffer must be free of primary amines, such as Tris or glycine. Bicarbonate buffer (0.1 M, pH 8.3) or phosphate-buffered saline (PBS, pH 7.2-7.5) are commonly used. For optimal results with some dyes, a 0.1 M sodium tetraborate buffer at pH 8.5 is recommended.

-

-

Dye Preparation :

-

Allow the vial of BODIPY-TMR NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye by dissolving it in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Conjugation Reaction :

-

Add the reactive dye solution to the protein solution while stirring. The amount of dye to add depends on the desired degree of labeling (DOL), typically starting with a 5- to 20-fold molar excess of dye over the protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate :

-

Separate the fluorescently labeled protein from the unreacted dye and any hydrolysis byproducts.

-

This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis against a suitable buffer (e.g., PBS), or spin filtration. The choice of method depends on the scale of the reaction and the properties of the protein.

-

-

Characterization :

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye (~542 nm).

-

Visualizations

Experimental Workflow: Protein Bioconjugation

Caption: Workflow for labeling proteins with amine-reactive BODIPY-TMR.

Logical Relationship: Amine-Reactive Labeling Chemistry

Caption: Reaction of a primary amine with an NHS-ester activated BODIPY dye.

Signaling Pathway: Principle of Fluorescence Polarization Assay

References

- 1. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AAT Bioquest: The Spectra of BODIPY® Dyes [aatbioquest.blogspot.com]

- 5. lumiprobe.com [lumiprobe.com]

BDP TMR Amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of BDP TMR amine, a fluorescent dye increasingly utilized in biological and pharmaceutical research. Understanding these core physicochemical properties is critical for the successful design and execution of experiments, ensuring data accuracy and reproducibility. This guide summarizes available data, presents detailed experimental protocols, and visualizes key concepts to aid researchers in the effective use of this fluorophore.

Chemical Properties and Specifications

BDP TMR amine, a member of the boron-dipyrromethene (BODIPY) class of dyes, is recognized for its bright fluorescence and high quantum yield.[1] Its primary amine group allows for covalent conjugation to various electrophilic moieties, making it a versatile tool for labeling biomolecules.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆BClF₂N₄O₂ | [1] |

| Molecular Weight | 532.86 g/mol | [1] |

| Appearance | Violet solid | [1] |

| Excitation Maximum (λex) | 542 nm | |

| Emission Maximum (λem) | 574 nm | |

| Molar Extinction Coefficient (ε) | 55,000 L⋅mol⁻¹⋅cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.64 |

Solubility Profile

The solubility of BDP TMR amine is a critical factor for its application in various experimental settings. While quantitative solubility data for BDP TMR amine is not extensively published, qualitative information and data for structurally similar BODIPY dyes provide valuable guidance.

Qualitative Solubility

BDP TMR amine is generally characterized as having good solubility in common organic solvents.

| Solvent | Solubility |

| Dimethylformamide (DMF) | Good |

| Dimethyl sulfoxide (DMSO) | Good |

| Alcohols (e.g., Ethanol, Methanol) | Good |

Quantitative Solubility of a Structurally Similar BODIPY Dye

For reference, the quantitative solubility of a closely related amine-reactive BODIPY dye, BDY TMR-X, SE, has been reported.

| Solvent | Concentration |

| DMSO | Soluble to 100 mM |

Note: This data is for BDY TMR-X, SE and should be used as an estimation for BDP TMR amine.

Experimental Protocol: Thermodynamic Solubility Assay

This protocol can be used to determine the equilibrium solubility of BDP TMR amine in a specific buffer or solvent system.

Caption: Workflow for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of BDP TMR amine solid to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid ensures that the solution becomes saturated.

-

Equilibrate the mixture by shaking or stirring at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification of Solute:

-

Carefully collect the supernatant or filtrate.

-

Determine the concentration of the dissolved BDP TMR amine using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A standard curve of known concentrations of BDP TMR amine should be prepared in the same solvent to ensure accurate quantification.

-

Stability Profile

The stability of BDP TMR amine is crucial for its storage and use in various applications, particularly in biological assays where it may be exposed to different pH, temperature, and light conditions.

pH Stability

BDP TMR dyes are known to be relatively insensitive to pH changes within a certain range. One derivative, BDP TMR DBCO, is reported to be stable in a pH range of 4 to 10. It is important to note that extreme acidic conditions can lead to the decomposition of some BODIPY dyes. For instance, studies on other BODIPY derivatives have shown decomposition upon exposure to strong acids like trifluoroacetic acid (TFA).

Thermal Stability

Proper storage of BDP TMR amine is essential to maintain its integrity.

| Condition | Recommendation |

| Long-term Storage | -20°C in the dark, desiccated. |

| Stock Solutions | Can be stored at ≤ -20°C for several months. |

| Transportation | Can be transported at room temperature for up to 3 weeks. |

Photostability

Like many fluorescent dyes, prolonged exposure to light should be avoided to prevent photobleaching. BODIPY dyes are known to degrade under light irradiation through various mechanisms, including oxidation and photocleavage.

Experimental Protocol: Thermal Stability Assay (ThermoFluor/DSF)

This protocol can be adapted to assess the thermal stability of BDP TMR amine, particularly when conjugated to a protein. The principle relies on the use of a fluorescent dye (like SYPRO Orange) that binds to hydrophobic regions of a protein as it unfolds with increasing temperature, leading to an increase in fluorescence.

Caption: Workflow for assessing thermal stability using DSF.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the BDP TMR amine-conjugated protein in a suitable buffer.

-

Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) to the protein solution.

-

Aliquot the mixture into the wells of a 96-well qPCR plate. Include appropriate controls (e.g., buffer with SYPRO Orange only).

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The resulting curve will show a sigmoidal shape, with an increase in fluorescence as the protein unfolds.

-

The melting temperature (Tₘ), which is the midpoint of the unfolding transition, can be determined from the inflection point of the curve. A higher Tₘ indicates greater thermal stability.

-

Experimental Protocol: Photostability Assay

This protocol is based on ICH Q1B guidelines for photostability testing and can be adapted for BDP TMR amine.

Methodology:

-

Sample Preparation:

-

Prepare solutions of BDP TMR amine in transparent, chemically inert containers.

-

Prepare a "dark" control sample by wrapping an identical sample in aluminum foil to protect it from light.

-

-

Light Exposure:

-

Expose the samples to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Place the dark control alongside the exposed samples to account for any thermally induced changes.

-

-

Analysis:

-

After the exposure period, analyze both the light-exposed and dark control samples.

-

Use HPLC with fluorescence or UV-Vis detection to quantify the amount of remaining BDP TMR amine and to detect the formation of any degradation products.

-

Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.

-

Reactivity and Potential Degradation Pathways

Reactivity

The primary amine group of BDP TMR amine is a key functional group that allows for its conjugation to various molecules. It can react with electrophiles such as:

-

Activated esters (e.g., NHS esters)

-

Carboxylic acids (in the presence of a coupling agent)

-

Aldehydes and ketones (to form imines)

Additionally, BDP TMR amine can participate in enzymatic transamination reactions.

Enzymatic Transamination

Enzymatic transamination is a biochemical reaction that involves the transfer of an amino group from an amino acid to a keto acid, catalyzed by a class of enzymes called transaminases (or aminotransferases). This process requires the cofactor pyridoxal-5'-phosphate (PLP). The participation of BDP TMR amine in such a reaction suggests its potential use as a substrate for transaminases, which could be leveraged for developing novel assays or probes for these enzymes.

Caption: Generalized enzymatic transamination reaction.

Potential Degradation Pathways

The degradation of BODIPY dyes can occur through several mechanisms, particularly under light exposure.

-

Photooxidation: This is a common degradation pathway where the BODIPY core reacts with singlet oxygen, which can be generated by the dye itself upon irradiation.

-

Photocleavage: Light exposure can also lead to the cleavage of the BODIPY core structure.

-

Dehalogenation: For halogenated BODIPY dyes, photodecomposition can involve the detachment of halogen atoms.

The specific degradation products of BDP TMR amine have not been extensively characterized in the literature. Analysis by HPLC and mass spectrometry after forced degradation studies (e.g., exposure to strong light, heat, or extreme pH) would be necessary to identify these products.

Conclusion

BDP TMR amine is a valuable fluorescent probe with favorable spectral properties. Its solubility in common organic solvents facilitates its use in a variety of labeling and assay protocols. While generally stable under recommended storage conditions, researchers should be mindful of its sensitivity to prolonged light exposure and extreme pH. The provided experimental protocols offer a framework for systematically evaluating the solubility and stability of BDP TMR amine in specific experimental contexts, enabling more robust and reliable results in research and development. Further studies are warranted to establish a more comprehensive quantitative solubility profile and to fully characterize its degradation products under various stress conditions.

References

Unveiling Cellular Dynamics: A Technical Guide to BDP TMR Amine for Researchers and Drug Development Professionals

In the intricate world of cellular signaling and drug discovery, the ability to accurately visualize and quantify molecular interactions is paramount. BDP TMR amine, a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, has emerged as a powerful tool for researchers. Its exceptional brightness and photostability make it an ideal probe for a variety of applications, particularly in fluorescence polarization assays designed to study molecular binding events with high sensitivity and precision.

This in-depth technical guide provides a comprehensive overview of the photophysical properties of BDP TMR amine, detailed experimental protocols for its application, and a practical example of its use in elucidating signaling pathways relevant to drug development.

Core Photophysical Properties of BDP TMR Amine

BDP TMR amine is prized for its superior fluorescent characteristics, which translate to high signal-to-noise ratios in experimental settings. A direct comparison with other commonly used fluorophores highlights its advantages.

| Property | BDP TMR Amine | BDP TMR Alkyne | BDP TMR Maleimide |

| Excitation Maximum (λex) | 542 nm[1] | 545 nm[2] | 542 nm |

| Emission Maximum (λem) | 574 nm[1] | 570 nm[2] | 574 nm |

| Molar Extinction Coefficient (ε) | 55,000 L·mol⁻¹·cm⁻¹[1] | Not specified | Not specified |

| Quantum Yield (Φ) | 0.64 | 0.95 | Not specified |

| Brightness (ε × Φ) | 35,200 | Not applicable | Not applicable |

Brightness , a critical parameter for assessing the performance of a fluorophore, is calculated as the product of the molar extinction coefficient and the quantum yield. The high brightness of BDP TMR amine contributes to its excellent performance in various fluorescence-based assays.

Experimental Protocols

Measuring Fluorescence Quantum Yield: The Comparative Method

The quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. The comparative method is a widely used technique for determining the quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

BDP TMR amine solution of unknown quantum yield

-

Quantum yield standard with known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Solvent (e.g., ethanol)

Procedure:

-

Prepare a series of dilutions of both the BDP TMR amine sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the BDP TMR amine sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the BDP TMR amine sample using the following equation:

Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

Where:

-

Φ is the quantum yield

-

Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

References

BDP TMR Amine: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of BDP TMR amine, a bright and photostable fluorophore. Detailed experimental protocols for spectral characterization and a summary of its key photophysical parameters are presented to facilitate its application in research and drug development, particularly in fluorescence polarization assays.

Core Photophysical Characteristics

BDP TMR amine is a borondipyrromethene dye renowned for its high fluorescence quantum yield and photostability, making it a superior alternative to traditional fluorophores like TAMRA.[1][2] Its spectral characteristics are largely insensitive to solvent polarity.[3] The primary amine group enables covalent conjugation to various electrophiles, such as activated esters, allowing for the labeling of biomolecules.[1]

Quantitative Spectral Data

The key photophysical parameters of BDP TMR amine are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Maximum (λabs) | 542 nm | [1] |

| Emission Maximum (λem) | 574 nm | |

| Molar Extinction Coefficient (ε) | 55,000 L⋅mol⁻¹⋅cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.64 | |

| Alternate Excitation Maximum | 544 nm | |

| Alternate Emission Maximum | 570 nm |

Experimental Protocols

The following sections detail the standard methodologies for determining the absorption and emission spectra of BDP TMR amine.

Measuring the Absorption Spectrum

The absorption spectrum is determined using a UV-Visible spectrophotometer.

Materials:

-

BDP TMR amine

-

High-purity solvent (e.g., ethanol, DMSO, or an appropriate buffer)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a stock solution of BDP TMR amine in the chosen solvent. From this stock, create a dilution with an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Blank Measurement: Fill a quartz cuvette with the solvent used for the dye solution. Place it in the spectrophotometer and record a baseline spectrum. This will serve as the blank to correct for solvent absorption.

-

Sample Measurement: Replace the blank cuvette with the cuvette containing the BDP TMR amine solution.

-

Spectral Acquisition: Scan a range of wavelengths (e.g., 300-700 nm) to obtain the full absorption spectrum.

-

Data Analysis: The wavelength at which the maximum absorbance is recorded is the absorption maximum (λabs).

Measuring the Emission Spectrum

The fluorescence emission spectrum is measured using a spectrofluorometer.

Materials:

-

BDP TMR amine solution (as prepared for absorption measurement)

-

Spectrofluorometer with an excitation source (e.g., xenon lamp) and an emission detector (e.g., photomultiplier tube)

-

Quartz fluorescence cuvettes

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the previously determined absorption maximum (e.g., 542 nm).

-

Blank Measurement: Fill a fluorescence cuvette with the solvent and place it in the sample holder. Record an emission scan to identify any background fluorescence or Raman scattering from the solvent.

-

Sample Measurement: Replace the blank cuvette with the BDP TMR amine solution.

-

Spectral Acquisition: Set the emission detector to scan a range of wavelengths longer than the excitation wavelength (e.g., 550-750 nm).

-

Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem). It is crucial to correct the raw emission spectrum for instrumental factors to obtain the true spectrum.

Application Workflow: Fluorescence Polarization Assay

Due to its relatively long fluorescence lifetime, BDP TMR is particularly well-suited for fluorescence polarization assays, which are used to study molecular binding events in solution. The general workflow for such an assay is depicted below.

References

In-Depth Technical Guide to the Photophysical Properties of BDP TMR Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of BDP TMR amine, a versatile fluorescent dye. The information is curated for researchers and professionals in drug development and related scientific fields, with a focus on quantitative data, detailed experimental methodologies, and logical workflows for its application.

Core Photophysical Properties

BDP TMR amine is a borondipyrromethene (BODIPY) dye recognized for its brightness and photostability. It serves as a valuable tool for fluorescent labeling, particularly in fluorescence polarization assays, due to its favorable spectral characteristics and a relatively long excited-state lifetime.[1][2][3] Unlike traditional rhodamine dyes like TAMRA, BDP TMR exhibits a high fluorescence quantum yield, approaching unity in some cases, which contributes to its superior brightness.[1][4]

Quantitative Photophysical Data

The key photophysical parameters of BDP TMR amine are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Maximum Absorption (λ_max) | 542 nm | In methanol |

| Maximum Emission (λ_em) | 574 nm | In methanol |

| Molar Extinction Coefficient (ε) | 55,000 cm⁻¹M⁻¹ | At 542 nm |

| Fluorescence Quantum Yield (Φ_F) | 0.64 | A high value indicating efficient fluorescence |

| Fluorescence Lifetime (τ) | > 5 ns (typical for BODIPY dyes) | A specific value for the amine derivative is not readily published, but BODIPY dyes are known for their relatively long lifetimes. For example, BODIPY FL has a lifetime of 5.87 ns in water. |

| Recommended Excitation Wavelength | 540-545 nm | |

| Recommended Emission Filter | 570-620 nm |

Experimental Protocols

Detailed methodologies for the characterization and application of BDP TMR amine are crucial for reproducible and accurate results. The following sections outline standard experimental protocols.

Measurement of Photophysical Properties

1. Absorption and Emission Spectra:

-

Objective: To determine the maximum absorption and emission wavelengths.

-

Instrumentation: A UV-Visible spectrophotometer and a fluorescence spectrometer are required.

-

Procedure:

-

Prepare a dilute solution of BDP TMR amine in a spectroscopic-grade solvent (e.g., methanol or ethanol). The concentration should be adjusted to have an absorbance of approximately 0.05 at the absorption maximum to avoid inner filter effects.

-

Record the absorption spectrum using the UV-Visible spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

-

To measure the emission spectrum, excite the sample at its absorption maximum (542 nm) using the fluorescence spectrometer. Record the emitted fluorescence over a longer wavelength range (e.g., 550-800 nm).

-

2. Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):

-

Objective: To determine the efficiency of fluorescence emission relative to a known standard.

-

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.

-

Procedure:

-

Select a suitable fluorescence standard with a known quantum yield and spectral properties similar to BDP TMR amine (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95).

-

Prepare a series of dilute solutions of both the BDP TMR amine and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

3. Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

Objective: To measure the average time the fluorophore spends in the excited state.

-

Instrumentation: A TCSPC system equipped with a pulsed laser source and a sensitive detector.

-

Procedure:

-

Prepare a dilute solution of BDP TMR amine.

-

Excite the sample with a high-repetition-rate pulsed laser at a wavelength near the absorption maximum.

-

The detector measures the arrival time of individual emitted photons relative to the laser pulse.

-

A histogram of the photon arrival times is constructed, which represents the fluorescence decay curve.

-

The fluorescence lifetime is determined by fitting the decay curve to an exponential function. For many BODIPY dyes, a single exponential decay model is sufficient.

-

Protein Labeling with BDP TMR Amine

The primary amine group of BDP TMR amine can be conjugated to electrophilic groups on biomolecules. A common application is the labeling of proteins through their lysine residues or N-terminus.

-

Materials:

-

BDP TMR amine

-

Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

-

Procedure:

-

Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

-

Prepare a stock solution of BDP TMR amine in DMF or DMSO (e.g., 10 mg/mL).

-

Slowly add a 10- to 20-fold molar excess of the reactive dye solution to the stirring protein solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

(Optional) Quench the reaction by adding the quenching reagent and incubating for 30 minutes.

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored band to elute will be the labeled protein.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (542 nm).

-

Application Workflow: Fluorescence Polarization Assay

BDP TMR amine's relatively long fluorescence lifetime makes it an excellent choice for fluorescence polarization (FP) assays, which are used to study molecular binding events. The principle of FP is that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to depolarization of emitted light. When the tracer binds to a larger molecule, its tumbling slows, and the emitted light remains more polarized.

Below is a logical workflow for a competitive FP binding assay using a protein labeled with BDP TMR amine.

Caption: Workflow for a competitive fluorescence polarization binding assay.

Signaling Pathways and Logical Relationships

While BDP TMR amine is a tool for fluorescently labeling molecules rather than a direct participant in signaling pathways, its application in research can help elucidate such pathways. For example, by labeling a specific protein, its interactions with other cellular components can be monitored. The following diagram illustrates the logical relationship in a typical protein labeling experiment for subsequent interaction studies.

References

An In-depth Technical Guide to BDP TMR Amine for Fluorescence Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for its exceptional photophysical properties, BDP TMR amine serves as a powerful tool in a wide array of fluorescence-based biological research and drug discovery applications. This technical guide provides a comprehensive overview of BDP TMR amine, including its core properties, detailed experimental protocols, and data presentation to enable its effective utilization in the laboratory.

BDP T-MR amine is characterized by its bright fluorescence and high quantum yield, making it a superior alternative to traditional fluorophores like tetramethylrhodamine (TAMRA).[1][2][3] Its relatively long fluorescence lifetime also makes it particularly well-suited for fluorescence polarization assays.[1][3] The primary amine group on the BDP TMR molecule allows for its straightforward conjugation to various biomolecules, enabling the fluorescent labeling of proteins, peptides, and other targets of interest.

Core Properties of BDP TMR Amine

The utility of a fluorophore is defined by its photophysical properties. BDP TMR amine exhibits excellent characteristics that make it a versatile and robust fluorescent probe.

Chemical Structure

BDP TMR amine is a borondipyrromethene dye with a primary amine functional group, which is the site of conjugation to biomolecules.

Figure 1. Chemical Structure of BDP TMR amine.

Photophysical Characteristics

The key photophysical parameters of BDP TMR amine are summarized in the table below, with a comparison to the commonly used fluorophore, TAMRA.

| Property | BDP TMR Amine | 5-TAMRA Amine |

| Excitation Maximum (λex) | 542 nm | 541 nm |

| Emission Maximum (λem) | 574 nm | 567 nm |

| Molar Extinction Coefficient (ε) | 55,000 cm⁻¹M⁻¹ | 84,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | 0.64 | 0.1 |

| Solubility | Good in DMF, DMSO, alcohols | Good in DMF, DMSO, alcohols |

| Storage Conditions | -20°C in the dark, desiccated | -20°C in the dark, desiccated |

Experimental Protocols

Protein Labeling with BDP TMR NHS Ester

BDP TMR is often supplied as an N-hydroxysuccinimide (NHS) ester for efficient labeling of primary amines on proteins and other biomolecules.

Materials:

-

BDP TMR NHS ester

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare BDP TMR NHS Ester Stock Solution: Immediately before use, dissolve the BDP TMR NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

Labeling Reaction:

-

Add the BDP TMR NHS ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling, but a starting point of 10-20 moles of dye per mole of protein is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quench Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or other suitable purification method.

Workflow for Protein Labeling:

Fluorescence Microscopy: Staining the Golgi Apparatus

BDP TMR ceramide, a conjugate of BDP TMR, is a valuable tool for visualizing the Golgi apparatus in living and fixed cells.

Materials:

-

BDP TMR ceramide

-

DMSO

-

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

-

Defatted Bovine Serum Albumin (BSA)

-

Formaldehyde (for fixed cells)

-

Coverslips with cultured cells

Procedure for Live Cell Staining:

-

Prepare Stock Solution: Dissolve BDP TMR ceramide in DMSO to a stock concentration of 1 mM.

-

Prepare Staining Solution: Prepare a 5 µM ceramide/BSA solution in HBSS/HEPES.

-

Cell Staining:

-

Grow cells on a sterile coverslip.

-

Aspirate the culture medium and rinse the cells with HBSS/HEPES.

-

Incubate the cells with the 5 µM ceramide/BSA staining solution for 30 minutes at 4°C.

-

Rinse the cells several times with ice-cold medium.

-

Incubate the cells in a solution of 0.34 mg/mL defatted BSA in HBSS/HEPES four times for 30 minutes each at room temperature.

-

Incubate the cells in fresh medium for an additional 30 minutes at 37°C.

-

Rinse the cells in fresh medium.

-

-

Imaging: Mount the coverslip and visualize the stained Golgi apparatus using a fluorescence microscope with appropriate filters for BDP TMR (Excitation: ~542 nm, Emission: ~574 nm).

Flow Cytometry Analysis

Cells labeled with BDP TMR conjugates can be analyzed by flow cytometry to quantify the labeled cell population.

General Protocol Outline:

-

Cell Preparation: Prepare a single-cell suspension of the cells of interest.

-

Labeling:

-

If labeling surface proteins, incubate the cells with a BDP TMR-conjugated antibody or ligand in an appropriate buffer (e.g., PBS with 1% BSA).

-

If labeling intracellular targets, fix and permeabilize the cells according to standard protocols before incubation with the BDP TMR conjugate.

-

-

Washing: Wash the cells to remove any unbound fluorescent conjugate.

-

Data Acquisition: Analyze the labeled cells on a flow cytometer equipped with a laser and detectors compatible with BDP TMR's excitation and emission spectra.

-

Data Analysis: Gate on the cell population of interest and quantify the fluorescence intensity to determine the percentage of labeled cells and the level of labeling.

Flow Cytometry Workflow:

Application in G-Protein Coupled Receptor (GPCR) Signaling

Fluorescence polarization (FP) assays using fluorescently labeled ligands are a powerful tool for studying ligand binding to GPCRs. The principle of FP is based on the observation that a small fluorescent molecule tumbles rapidly in solution, leading to depolarization of emitted light. When bound to a much larger molecule, such as a GPCR, its tumbling is slowed, and the emitted light remains polarized.

GPCR Ligand Binding Assay using Fluorescence Polarization:

This assay can be used to determine the binding affinity of an unlabeled compound by its ability to compete with a BDP TMR-labeled ligand for binding to the GPCR.

Signaling Pathway and Assay Principle:

Conclusion

BDP TMR amine is a highly versatile and powerful fluorescent dye with significant advantages over older generation fluorophores. Its bright fluorescence, high quantum yield, and suitability for fluorescence polarization assays make it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of BDP TMR amine and its conjugates in a variety of fluorescence-based studies.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with BDP TMR NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of protein localization, trafficking, interaction, and function.[1][2] BDP TMR (BODIPY-TMR) is a bright and photostable fluorophore with spectral properties similar to tetramethylrhodamine (TAMRA).[3] However, BDP TMR exhibits a significantly higher fluorescence quantum yield, making it an excellent choice for applications requiring high sensitivity.[3] This document provides a detailed protocol for the covalent labeling of proteins using BDP TMR N-hydroxysuccinimidyl (NHS) ester.

It is important to clarify the reactive chemistry for protein labeling. The user's query specified "BDP TMR amine," which contains a primary amine group. This functional group is not directly reactive with proteins. The correct reagent for labeling primary amines on proteins (such as the ε-amino group of lysine residues) is an amine-reactive derivative, most commonly the BDP TMR NHS ester.[4] This protocol will, therefore, focus on the use of BDP TMR NHS ester for protein conjugation.

Data Presentation

Table 1: Properties of BDP TMR NHS Ester

| Property | Value | Reference |

| Excitation Maximum (λex) | ~542 nm | |

| Emission Maximum (λem) | ~574 nm | |

| Molar Extinction Coefficient (ε) | ~55,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.64 - 0.95 | |

| Molecular Weight | Varies by linker (e.g., 608.5 g/mol for C6 linker) | |

| Solubility | Good in organic solvents (DMF, DMSO) | |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |

| Reactivity | Primary amines |

Table 2: Recommended Starting Conditions for Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | This is a critical parameter that requires optimization for each protein. A starting point of an 8-fold molar excess is often recommended for mono-labeling. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | pH is crucial for the reaction. |

| Reaction pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |

| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation may be needed for reactions at lower pH. |

| Quenching Reagent | 1 M Tris-HCl or Glycine, pH ~8.0 | Optional step to stop the reaction. |

Experimental Protocols

I. Preparation of Reagents

1. Protein Solution:

-

Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) before labeling.

2. BDP TMR NHS Ester Stock Solution:

-

Allow the vial of BDP TMR NHS ester to equilibrate to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

The stock solution can be stored at -20°C for several weeks, protected from light and moisture.

II. Protein Labeling Procedure

-

Reaction Setup: While gently vortexing the protein solution, slowly add the calculated volume of the BDP TMR NHS ester stock solution. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of an 8- to 15-fold molar excess of the dye can be used.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): To terminate the reaction, add a quenching reagent such as 1 M Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for an additional 30-60 minutes at room temperature.

III. Purification of the Labeled Protein

It is crucial to remove the unconjugated dye from the labeled protein. Gel filtration chromatography is the most common method for this separation.

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute in the first colored fraction.

-

Collect the fractions and identify those containing the labeled protein by measuring the absorbance at 280 nm (for protein) and ~542 nm (for BDP TMR).

IV. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

-

Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BDP TMR (~542 nm, Aₘₐₓ). The protein solution may need to be diluted for accurate measurement.

-

Calculate Protein Concentration:

-

First, correct the A₂₈₀ for the absorbance of the dye at this wavelength: A_corrected = A₂₈₀ - (Aₘₐₓ × CF) (where CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ. This value is often provided by the dye manufacturer).

-

Then, calculate the molar concentration of the protein: [Protein] (M) = A_corrected / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm).

-

-

Calculate Dye Concentration: [Dye] (M) = Aₘₐₓ / ε_dye (where ε_dye is the molar extinction coefficient of BDP TMR at its λₘₐₓ, ~55,000 cm⁻¹M⁻¹).

-

Calculate DOL: DOL = [Dye] / [Protein]

An optimal DOL will depend on the specific application and protein. Over-labeling can sometimes lead to fluorescence quenching or loss of protein function.

Visualization of Experimental Workflow

Caption: Workflow for BDP TMR NHS ester protein labeling.

Logical Relationship of Labeling Chemistry

Caption: Covalent bond formation in protein labeling.

References

- 1. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

BDP TMR Amine: Application Notes and Protocols for Fluorescence Microscopy Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR amine is a bright and photostable fluorophore belonging to the BODIPY family of dyes. Its spectral properties are similar to tetramethylrhodamine (TAMRA), making it compatible with existing filter sets and instrumentation for the TAMRA channel.[1] However, BDP TMR exhibits a significantly higher fluorescence quantum yield, resulting in brighter signals and improved sensitivity in imaging applications.[2] The primary amine group on BDP TMR allows for its covalent conjugation to various biomolecules, including proteins, peptides, and nucleic acids, through reactions with electrophiles such as NHS esters.[2] This versatility makes it an excellent tool for a wide range of fluorescence microscopy applications, including immunofluorescence, localization studies, and tracking of dynamic cellular processes.

Photophysical & General Properties

The key characteristics of BDP TMR amine and its derivatives are summarized below, providing essential data for experimental design and setup.

| Property | BDP TMR Amine | BDP TMR NHS Ester | BDP TMR Maleimide |

| Excitation Maximum (λex) | 542 nm[3] | 542 nm[2] | 542 nm |

| Emission Maximum (λem) | 574 nm | 574 nm | 574 nm |

| Molar Extinction Coefficient (ε) | 55,000 cm⁻¹M⁻¹ | 55,000 cm⁻¹M⁻¹ | Not Specified |

| Fluorescence Quantum Yield (Φ) | 0.64 | 0.64 | Not Specified |

| Reactive Group | Primary Amine | N-hydroxysuccinimidyl (NHS) ester | Maleimide |

| Target Functionality | Electrophiles (e.g., NHS esters) | Primary Amines | Thiols (Sulfhydryls) |

| Solubility | Good in most organic solvents (DMF, DMSO) | Good in most organic solvents (DMF, DMSO) | Good in most organic solvents (DMF, DMSO) |

| Storage Conditions | -20°C in the dark, desiccated | -20°C in the dark, desiccated | -20°C in the dark, desiccated |

Applications in Fluorescence Microscopy

BDP TMR amine and its derivatives are powerful tools for a variety of fluorescence microscopy applications, including:

-

Immunofluorescence: Covalently conjugating BDP TMR NHS ester to primary or secondary antibodies allows for the specific visualization of target proteins within fixed and permeabilized cells.

-

Live-Cell Imaging: The cell-permeant nature of some BDP TMR conjugates allows for the labeling and tracking of intracellular structures and dynamics in living cells.

-

Ligand-Receptor Interaction Studies: Labeling ligands with BDP TMR amine enables the visualization of ligand binding to cell surface receptors and the subsequent tracking of receptor internalization and trafficking.

-

Fluorescence Polarization Assays: Due to its relatively long fluorescence lifetime, BDP TMR is well-suited for fluorescence polarization assays to study molecular interactions in solution and on the cell surface.

Experimental Protocols

Protocol 1: General Protocol for Labeling Proteins and Antibodies with BDP TMR NHS Ester

This protocol describes the general procedure for conjugating BDP TMR NHS ester to proteins, such as antibodies, for use in immunofluorescence or other labeling applications.

Materials:

-

BDP TMR NHS Ester

-

Protein/Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

-

Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

-

Reaction Tubes

-

Stirring/Vortexing equipment

Procedure:

-

Prepare Protein Solution: Dissolve the protein/antibody in 0.1 M sodium bicarbonate buffer at a concentration of 5-20 mg/mL. Ensure the buffer is free of any primary amine-containing substances like Tris or glycine.

-

Prepare BDP TMR NHS Ester Stock Solution: Immediately before use, dissolve BDP TMR NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

While gently stirring or vortexing the protein solution, slowly add a 5-10 fold molar excess of the BDP TMR NHS ester stock solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.

-

-

Purification of the Conjugate:

-

Separate the labeled protein/antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

The first colored band to elute will be the BDP TMR-labeled protein.

-

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and 542 nm (A542).

-

Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The ratio of dye concentration to protein concentration gives the DOL.

-

-

Storage: Store the labeled protein/antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: Immunofluorescence Staining of Fixed Cells with BDP TMR-Labeled Antibody

This protocol outlines the steps for using a BDP TMR-labeled antibody to visualize a target protein in fixed and permeabilized cells.

Materials:

-

BDP TMR-labeled Primary or Secondary Antibody

-

Cells grown on coverslips or in imaging dishes

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

-

Fluorescence Microscope with appropriate filters for BDP TMR (Excitation: ~542 nm, Emission: ~574 nm) and DAPI.

Procedure:

-

Cell Culture and Fixation:

-

Culture cells to the desired confluency on coverslips or imaging dishes.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Antibody Incubation:

-

Dilute the BDP TMR-labeled primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

If using an unlabeled primary antibody, follow this with incubation with a BDP TMR-labeled secondary antibody.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

-

-

Counterstaining (Optional):

-

Incubate the cells with a nuclear counterstain like DAPI (diluted in PBS) for 5-10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for BDP TMR and the counterstain.

-

Protocol 3: Visualizing GPCR Internalization with a BDP TMR-Labeled Ligand

This protocol provides a method to visualize the binding and internalization of a G protein-coupled receptor (GPCR) using a BDP TMR-labeled ligand. This example is based on the study of β2-adrenoceptors using a fluorescent agonist.

Materials:

-

BDP TMR-labeled ligand specific for the GPCR of interest

-

Cells expressing the target GPCR (e.g., transfected CHO-K1 cells)

-

Live-Cell Imaging Medium (e.g., HBSS or phenol red-free DMEM)

-

Confocal Microscope with an environmental chamber (37°C, 5% CO₂)

-

Optional: GPCR antagonist to demonstrate specificity

Procedure:

-

Cell Preparation:

-

Seed cells expressing the target GPCR in glass-bottom imaging dishes.

-

Allow cells to adhere and grow to 50-70% confluency.

-

-

Ligand Binding and Internalization:

-

On the day of imaging, replace the culture medium with pre-warmed Live-Cell Imaging Medium.

-

Add the BDP TMR-labeled ligand to the cells at a suitable concentration (e.g., 20-30 nM, optimization may be required).

-

For a negative control to show specificity, pre-incubate some cells with an unlabeled GPCR antagonist before adding the fluorescent ligand.

-

-

Live-Cell Imaging:

-

Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber.

-

Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) to monitor the binding of the ligand to the cell surface and its subsequent internalization into endocytic vesicles.

-

Use the appropriate laser line and filter set for BDP TMR (e.g., 543 nm excitation).

-

-

Image Analysis:

-

Analyze the images to observe the redistribution of the fluorescent signal from the plasma membrane to intracellular compartments over time.

-

Quantify the fluorescence intensity within the cells to determine the rate of internalization.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | Incomplete removal of unbound dye or antibody. | Increase the number and duration of washing steps. Use a fresh, high-quality buffer for washing. Include a blocking step. |

| Weak or No Signal | Low labeling efficiency. | Optimize the molar ratio of dye to protein during conjugation. Ensure the protein buffer is amine-free. |

| Low abundance of the target protein. | Use a brighter fluorophore or a signal amplification method (e.g., tyramide signal amplification). | |

| Photobleaching. | Use an antifade mounting medium. Minimize exposure to excitation light. Use a more photostable dye if possible. | |

| Non-specific Staining | Hydrophobic interactions of the dye. | Increase the stringency of the washing buffer (e.g., add a small amount of detergent like Tween-20). Optimize the blocking step. |

| Antibody cross-reactivity. | Use a more specific antibody. Perform appropriate controls (e.g., isotype control, secondary antibody only). |

Conclusion

BDP TMR amine and its derivatives are highly valuable fluorescent probes for a multitude of applications in fluorescence microscopy. Their brightness, photostability, and reactivity make them ideal for sensitive and specific labeling of biomolecules. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can effectively utilize BDP TMR dyes to gain deeper insights into cellular structure and function.

References

Application Notes and Protocols: BDP TMR Amine in FRET-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. This property makes FRET an invaluable tool for studying molecular interactions, conformational changes, and enzymatic activities in real-time. BDP TMR (BODIPY-TMR) is a bright and photostable fluorophore with spectral properties similar to Tetramethylrhodamine (TMR). Its amine-reactive form, BDP TMR amine, allows for straightforward conjugation to biomolecules, making it an excellent candidate for developing F RET-based assays in various research and drug discovery applications.

These application notes provide an overview of the use of BDP TMR amine in FRET-based assays for studying protein-protein interactions and kinase activity. Detailed protocols for protein labeling and assay execution are provided to guide researchers in implementing this technology.

Properties of BDP TMR

BDP TMR is a borondipyrromethene fluorophore that offers several advantages for fluorescence-based assays, including high fluorescence quantum yield and photostability.[1][2] Its primary amine group allows for covalent labeling of proteins and other biomolecules through various cross-linking chemistries.[1]

Table 1: Spectral and Photophysical Properties of BDP TMR

| Property | Value | Reference |

| Excitation Maximum (λex) | 542 nm | [1] |

| Emission Maximum (λem) | 574 nm | [1] |

| Molar Extinction Coefficient (ε) | 55,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.64 | |

| Recommended FRET Partner (Acceptor) | Cy5 | (Hypothetical) |

| Estimated Förster Radius (R₀) with Cy5 | ~5.6 nm | (Estimated) |

Application 1: Monitoring Protein-Protein Interactions

FRET is a widely used technique to study the dynamics of protein-protein interactions (PPIs) in real-time. By labeling two interacting proteins with a FRET donor and acceptor pair, the association and dissociation of the complex can be monitored by changes in the FRET efficiency. In this example, we consider BDP TMR as the FRET donor and Cy5 as the acceptor.

Experimental Workflow: Protein-Protein Interaction Assay

Caption: Workflow for a FRET-based protein-protein interaction assay.

Protocol: Protein Labeling with BDP TMR Amine

This protocol describes the labeling of a protein with BDP TMR amine via its primary amine groups using a crosslinker such as Disuccinimidyl suberate (DSS).

Materials:

-

BDP TMR amine

-

Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Crosslinker (e.g., DSS)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer to a final concentration of 2-5 mg/mL.

-

Prepare BDP TMR Amine Stock Solution: Dissolve BDP TMR amine in DMSO to a concentration of 10 mg/mL.

-

Prepare Crosslinker Stock Solution: Dissolve the crosslinker (e.g., DSS) in DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: a. Add the crosslinker solution to the protein solution at a 10-20 fold molar excess. b. Incubate for 30-60 minutes at room temperature with gentle stirring. c. Add the BDP TMR amine solution to the reaction mixture at a 2-5 fold molar excess over the crosslinker. d. Incubate for an additional 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unconjugated dye and crosslinker by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and 542 nm.

Protocol: FRET Assay for Protein-Protein Interaction

Materials:

-

BDP TMR-labeled Protein A (Donor)

-

Cy5-labeled Protein B (Acceptor)

-

Assay Buffer: PBS, pH 7.4, with 0.1% Tween-20

-

96-well black microplate

-

Fluorescence plate reader with FRET capabilities

Procedure:

-

Prepare Protein Dilutions: Prepare a serial dilution of the Cy5-labeled Protein B in the assay buffer. Keep the concentration of the BDP TMR-labeled Protein A constant.

-

Set up Assay Plate: Add a constant concentration of BDP TMR-labeled Protein A to each well of the microplate.

-

Add Acceptor Protein: Add the varying concentrations of Cy5-labeled Protein B to the wells containing the donor protein. Include a control with only the donor protein.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for protein association.

-

Fluorescence Measurement: a. Excite the samples at the donor excitation wavelength (542 nm). b. Measure the emission intensity at the donor emission wavelength (574 nm) and the acceptor emission wavelength (around 670 nm for Cy5).

-

Data Analysis: a. Correct for background fluorescence. b. Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor. c. Plot the FRET efficiency as a function of the acceptor concentration and fit the data to a binding curve to determine the dissociation constant (K_d).

Table 2: Hypothetical Data for Protein-Protein Interaction FRET Assay

| [Protein B - Cy5] (nM) | Donor Emission (RFU) | Acceptor Emission (RFU) | FRET Efficiency (E) |

| 0 | 5000 | 150 | 0.00 |

| 10 | 4500 | 800 | 0.10 |

| 25 | 3750 | 1800 | 0.25 |

| 50 | 2500 | 3500 | 0.50 |

| 100 | 1500 | 5000 | 0.70 |

| 200 | 1000 | 5800 | 0.80 |

Application 2: Monitoring Kinase Activity